molecular formula C14H22N2O4S B2423386 N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899979-69-2

N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2423386
CAS No.: 899979-69-2
M. Wt: 314.4
InChI Key: OYLOUEKTCLSWPS-UHFFFAOYSA-N
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Description

N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties and finds applications in medicinal chemistry, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N-isobutylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Industry: Applied in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(N-isobutylsulfamoyl)ethyl)benzamide
  • N-(2-(N-isobutylsulfamoyl)ethyl)-4-chlorobenzamide
  • N-(2-(N-isobutylsulfamoyl)ethyl)-4-nitrobenzamide

Uniqueness

N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

4-methoxy-N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11(2)10-16-21(18,19)9-8-15-14(17)12-4-6-13(20-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLOUEKTCLSWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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